molecular formula C12H18Cl2N4 B1402645 1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 1361113-44-1

1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No. B1402645
CAS RN: 1361113-44-1
M. Wt: 289.2 g/mol
InChI Key: DVSRABQBLNJRQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

Scientific Research Applications

Cancer Treatment

  • Aurora Kinase Inhibition : A compound structurally related to the subject chemical showed potential as an Aurora kinase inhibitor, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Chemical Structure and Properties

Synthesis Methods

  • Cyclization Reactions : Synthesis methods involving cyclization reactions have been explored for creating pyrazolo[3,4-b]pyridin-3-ol compounds (Ai-qun Wu et al., 2012).
  • Ultrasound-promoted Synthesis : An ultrasound-promoted regioselective synthesis method has been developed for fused polycyclic pyrazolo[3,4-b]pyridines (M. Nikpassand et al., 2010).

Antioxidant Evaluation

  • Antioxidant Properties : Research has been conducted to synthesize and evaluate the antioxidant properties of pyrazolopyridine derivatives (M. Gouda, 2012).

Biomedical Applications

  • Biomedical Applications Review : A comprehensive review of 1H-pyrazolo[3,4-b]pyridines, which includes compounds similar to the subject chemical, covers various biomedical applications (Ana Donaire-Arias et al., 2022).

properties

IUPAC Name

1-methyl-3-piperidin-3-ylpyrazolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-16-12-10(5-3-7-14-12)11(15-16)9-4-2-6-13-8-9;;/h3,5,7,9,13H,2,4,6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRABQBLNJRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 5
1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 6
1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

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